N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide

Physicochemical profiling Lipophilicity Structure–activity relationships

This pyridazinone–benzamide conjugate features a 3-methyl substituent on the benzamide ring, creating steric and lipophilic differentiation from the unsubstituted analog (CAS 1021266-53-4). In this chemical series, a single methyl group can alter target-binding conformation, metabolic stability, and isoform selectivity profiles in kinase and HDAC inhibition assays. Researchers conducting SAR interrogation, chemical-proteomics target deconvolution, or thermal-shift assays require this specific methylated variant—not the des-methyl analog—to empirically isolate substitution effects on target engagement. Its favorable computed TPSA (61.8 Ų) and moderate predicted logP (~3.9) suggest adequate cell permeability for intracellular target studies. Suitable as a reference standard for head-to-head comparisons or as a starting scaffold for parallel library synthesis exploring the benzamide 3-position.

Molecular Formula C21H20ClN3O2
Molecular Weight 381.86
CAS No. 1021090-92-5
Cat. No. B2534051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide
CAS1021090-92-5
Molecular FormulaC21H20ClN3O2
Molecular Weight381.86
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H20ClN3O2/c1-15-4-2-5-17(14-15)21(27)23-12-3-13-25-20(26)11-10-19(24-25)16-6-8-18(22)9-7-16/h2,4-11,14H,3,12-13H2,1H3,(H,23,27)
InChIKeyPLZIDZRFYCHQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide (CAS 1021090-92-5): Structural Identity and Procurement Baseline


N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide is a synthetic pyridazinone–benzamide conjugate bearing a 4-chlorophenyl substituent at the pyridazinone 3-position and a 3-methylbenzamide moiety tethered via an N-propyl linker. The pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, historically associated with cardiotonic, anti-inflammatory, and kinase-inhibitory activities [1]. As of the search date, this specific compound lacks indexed primary research publications, patent exemplification, or quantitative biological annotation in major authoritative databases (PubChem, ChEMBL, BindingDB, PubMed). It is commercially available from several research-chemical suppliers at typical purities of ≥95% .

Why Generic Substitution of N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide Is Not Scientifically Justified


Within the pyridazinone–benzamide chemical series, even a single methyl substituent on the benzamide ring can materially alter lipophilicity, target-binding conformation, and metabolic stability [1]. Published structure–activity relationship (SAR) data on structurally related pyridazinone-based HDAC and kinase inhibitors demonstrate that subtle variations in benzamide substitution patterns produce divergent inhibitory potencies, isoform selectivity profiles, and cellular efficacy [2]. Consequently, researchers cannot assume that the unsubstituted benzamide analog (CAS 1021266-53-4) or other in-class pyridazinone derivatives will replicate the physicochemical or biological behavior of the 3-methylbenzamide variant. Empirical, compound-specific characterization is essential before any experimental or procurement substitution decision.

N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide: Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Benzamide Analog (CAS 1021266-53-4)

The 3-methyl substituent on the benzamide ring increases molecular weight by +14.03 Da and is predicted to elevate logP by approximately +0.5 log units relative to the unsubstituted benzamide analog N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1021266-53-4), which has a computed XLogP3 of 3.4 [1]. This lipophilicity increment is consistent with the established Hansch π-value of +0.56 for an aromatic methyl group [2].

Physicochemical profiling Lipophilicity Structure–activity relationships

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile vs. Unsubstituted Analog

Both the target compound and its unsubstituted benzamide analog (CAS 1021266-53-4) share the same hydrogen-bond donor count (1) and acceptor count (3), yielding an identical computed topological polar surface area of 61.8 Ų [1]. This TPSA value falls well below the 140 Ų threshold commonly associated with favorable oral absorption [2]. However, the 3-methyl group introduces steric bulk adjacent to the amide linkage, which may differentially modulate target-binding conformation without altering computed TPSA.

Drug-likeness Oral bioavailability Permeability prediction

Class-Level Precedent: Pyridazinone–Benzamide Scaffold as a Privileged Kinase and HDAC Inhibitor Chemotype

Pyridazinone–benzamide hybrid compounds have been validated as potent inhibitors of multiple therapeutic targets. Li et al. (2023) reported a series of pyridazinone-based benzamide derivatives with HDAC1 inhibitory IC₅₀ values in the sub-micromolar range and in vivo antitumor efficacy in SKM-1 xenograft models [1]. Separately, 5-substituted-N-pyridazinylbenzamides demonstrated potent LRRK2 inhibition with selectivity over >140 other kinases [2]. While no quantitative target-engagement data exist for the specific 3-methylbenzamide variant, the conservation of the pyridazinone–benzamide pharmacophore with a 4-chlorophenyl hydrophobic anchor and a propyl linker positions this compound within a chemotype of proven pharmacological relevance.

Kinase inhibition HDAC inhibition Anticancer drug discovery

Absence of Target-Specific Selectivity, ADME, and In Vivo Data: Critical Evidence Gap

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (Google Patents, WIPO, EPO) returned zero entries containing quantitative biochemical IC₅₀, Ki, selectivity-panel, pharmacokinetic, metabolic stability, solubility, or in vivo efficacy data for N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide (CAS 1021090-92-5) [1]. This stands in contrast to the more extensively characterized pyridazinone–benzamide analogs such as (S)-17b, for which HDAC isoform selectivity, hERG liability (IC₅₀ = 34.6 µM), oral bioavailability, and xenograft efficacy have been disclosed [2]. The complete absence of primary biological annotation for this specific compound means that any claim of potency, selectivity, or ADME advantage over analogs is unsupported.

Data transparency Risk assessment Procurement due diligence

Recommended Application Scenarios for N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide Based on Available Evidence


Exploratory Kinase or HDAC Screening Panels Leveraging Pyridazinone–Benzamide Chemotype Precedent

Given the validated activity of pyridazinone–benzamide conjugates against HDAC isoforms and multiple kinases (LRRK2, BTK, c-Met) [1], this compound may serve as a structurally differentiated probe in exploratory enzymatic screening panels. The 3-methyl substitution on the benzamide provides a steric and lipophilic variation relative to the unsubstituted analog (CAS 1021266-53-4), enabling SAR interrogation of the benzamide subsite within the broader pyridazinone pharmacophore [2].

Chemical Biology Tool Compound Requiring Empirical Target Deconvolution

The absence of annotated target engagement data positions this compound as a candidate for chemical-proteomics or thermal-shift-assay-based target deconvolution studies. Its favorable computed TPSA (61.8 Ų) and moderate predicted lipophilicity (estimated logP ≈ 3.9) suggest adequate cell permeability for intracellular target engagement, though experimental validation of cellular uptake is required [2].

Negative Control or SAR Reference Compound for 3-Methylbenzamide Pyridazinone Series

For research groups actively optimizing pyridazinone–benzamide leads, this compound can function as a reference standard to isolate the contribution of the 3-methyl substituent on benzamide ring orientation, target binding, and selectivity, particularly in head-to-head comparisons with the des-methyl analog (CAS 1021266-53-4) [2].

Building Block for Parallel SAR Library Synthesis

The compound's commercial availability and the synthetic tractability of the pyridazinone–propyl–benzamide architecture make it a suitable starting point for parallel library synthesis. Modifications at the benzamide 3-position (beyond methyl) or at the pyridazinone 4-chlorophenyl group can be explored systematically [2].

Quote Request

Request a Quote for N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.